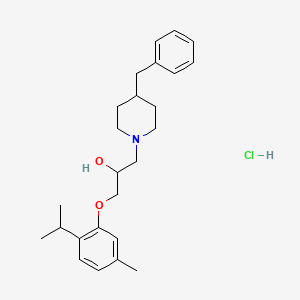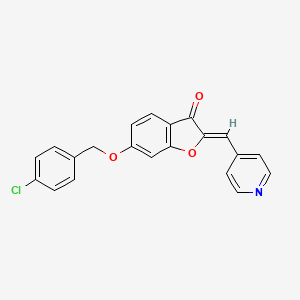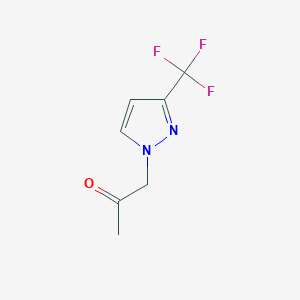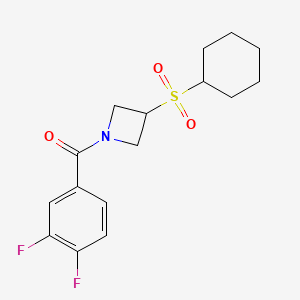![molecular formula C21H22N2O2S B2665868 2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone CAS No. 477857-34-4](/img/structure/B2665868.png)
2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound . It contains a 1,3,4-oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The ring is substituted with various groups including a tert-butyl group, a phenyl group, and a sulfanyl group attached to an ethanone group .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered ring with two nitrogen atoms, two carbon atoms, and one oxygen atom . The ring is substituted with a tert-butyl group, a phenyl group, and a sulfanyl group attached to an ethanone group .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone demonstrate the chemical's versatile nature. Novel heterocyclic compounds, including those with 1,3,4-oxadiazole rings, have been synthesized using standard methods. These compounds have been characterized through various techniques such as FTIR spectrum, solution growth technique for crystal growth, single crystal XRD, UV-visible, and Thermal analysis, revealing their potential for further scientific exploration (C. Shruthi et al., 2019).
Antimicrobial and Antituberculosis Activity
Compounds incorporating the 1,3,4-oxadiazole motif, similar to this compound, have demonstrated promising in vitro antituberculosis and cytotoxicity properties. The synthesis of 3-heteroarylthioquinoline derivatives has shown significant activity against Mycobacterium tuberculosis, with specific derivatives exhibiting minimal cytotoxic effects against mouse fibroblasts, highlighting their potential as therapeutic agents (Selvam Chitra et al., 2011).
Fungicidal Activity
The fungicidal activity of compounds structurally related to this compound has been explored through the synthesis of novel (Z)-1-tert-butyl and (1Z, 3Z)-4,4-dimethyl derivatives. These compounds exhibit moderate to good fungicidal activities against pathogens like Fusarium oxysporum and Cercospora arachidicola Hori, suggesting their use in agricultural applications (H. Mao et al., 2012).
Corrosion Inhibition
Research into the corrosion inhibition properties of 1,3,4-oxadiazole derivatives has demonstrated their effectiveness in protecting mild steel in sulfuric acid environments. This highlights a potential application in the field of materials science, specifically in the prevention of corrosion in industrial settings (P. Ammal et al., 2018).
HIV-1 Replication Inhibitors
N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, structurally related to the compound , have been identified as potent inhibitors of HIV-1 replication. Initial biological studies have pinpointed derivatives showing promising activity against HIV-1, underscoring the potential of such compounds in antiviral therapy (Zhiping Che et al., 2015).
Propiedades
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-5-7-15(8-6-14)18(24)13-26-20-23-22-19(25-20)16-9-11-17(12-10-16)21(2,3)4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYCAFKRZMNFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2665785.png)

![2-(Bromomethyl)-6,6-difluorospiro[2.5]octane](/img/structure/B2665789.png)


![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide](/img/structure/B2665800.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2665802.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2665803.png)

![4-[(6-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2665805.png)
![(5-bromopyridin-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2665806.png)

![5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2665808.png)
